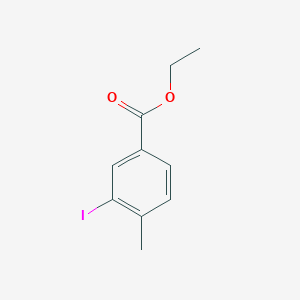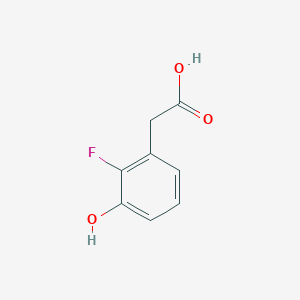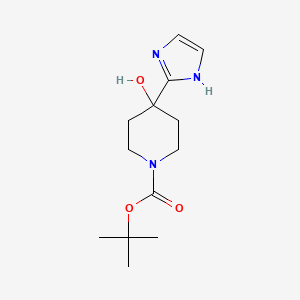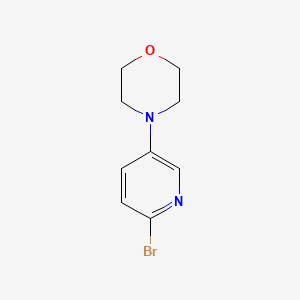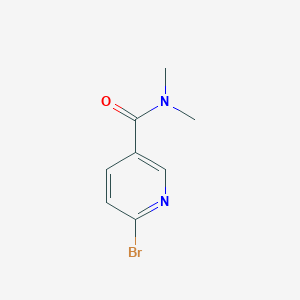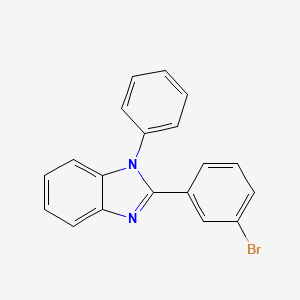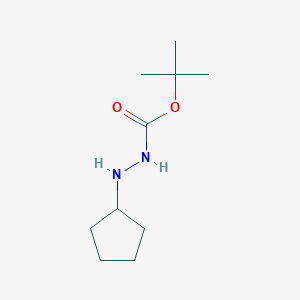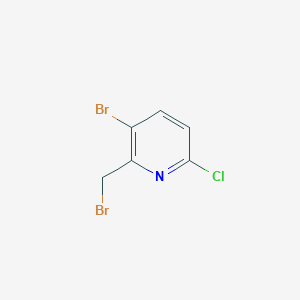
3-Bromo-2-(bromomethyl)-6-chloropyridine
Vue d'ensemble
Description
Chemical Reactions Analysis
Brominated compounds like 3-Bromo-2-(bromomethyl)-6-chloropyridine can participate in various chemical reactions. For instance, they can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . They can also react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .Applications De Recherche Scientifique
Silyl-Mediated Halogen/Halogen Displacement
Silyl-mediated halogen/halogen displacement in pyridines and other heterocycles has been explored, demonstrating how heating with bromotrimethylsilane can convert chloropyridines into their bromo counterparts and further into iodo compounds. This process underscores the potential of halogen exchange reactions in the modification of pyridine derivatives, including 3-Bromo-2-(bromomethyl)-6-chloropyridine, for various synthetic applications (Schlosser & Cottet, 2002).
Selective Amination Catalyzed by Palladium Complexes
Selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes shows high chemoselectivity and yield, highlighting a pathway to amino-substituted pyridines. This approach illustrates the compound's role in producing chemically modified pyridines for further research and development in organic synthesis (Ji, Li, & Bunnelle, 2003).
Synthesis of Disubstituted Pyridin-3-yl C-2'-deoxyribonucleosides
The synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides provides a method for creating a small library of pyridine nucleosides. This research contributes to the exploration of nucleoside analogs without antiviral or cytostatic effects, offering a foundation for further modifications and potential therapeutic applications (Kubelka et al., 2013).
Total Synthesis of Natural Alkaloids
The compound's use in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B showcases its role in the construction of complex heterocyclic systems. These syntheses involve selective and sequential palladium-mediated functionalizations, demonstrating the compound's utility in accessing biologically relevant structures (Baeza et al., 2010).
Development of Heterocyclic Compounds
Its involvement in the regiocontrolled SNAr reaction on dihalopyridines to obtain bromo(methylthio)pyridines as precursors for thieno[2,3-b]pyridines and thieno[3,2-b]pyridines underlines the compound's importance in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Begouin, Peixoto, & Queiroz, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDJOOQGUUJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631545 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547756-20-7 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


